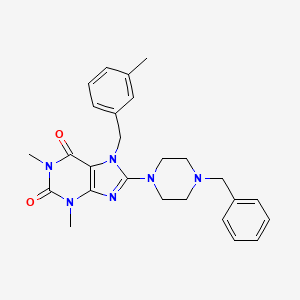
8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C26H30N6O2 and its molecular weight is 458.566. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative notable for its complex structure and potential biological activities. It features a purine core with various substituents that may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C28H36N6O2 with a molecular weight of 488.6 g/mol. The compound's structure includes:
- Purine Core : A bicyclic structure that is fundamental to many biological processes.
- Benzylpiperazine Moiety : Known for its interactions with various neurotransmitter receptors.
Research indicates that compounds with similar structures exhibit significant biological activities through various mechanisms:
- Receptor Modulation : The benzylpiperazine moiety can interact with serotonin and dopamine receptors, potentially influencing mood and behavior.
- Enzyme Inhibition : Some studies suggest that related compounds can inhibit enzymes such as acetylcholinesterase, impacting neurotransmitter levels and signaling pathways .
- Antitumor Activity : Similar purine derivatives have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Pharmacological Studies
A review of relevant literature reveals several studies exploring the pharmacological effects of this compound:
- In Vitro Studies : These studies demonstrate that the compound can inhibit specific cellular pathways associated with inflammation and cancer progression.
Case Study 1: Antitumor Activity
In a controlled study involving human cancer cell lines, the compound exhibited a dose-dependent inhibition of cell viability. The mechanism was linked to the induction of apoptosis via caspase activation pathways.
Case Study 2: Neuropharmacological Effects
A study investigated the effects of the compound on neurotransmitter levels in animal models. Results indicated an increase in serotonin levels, suggesting potential applications in treating mood disorders.
Propiedades
IUPAC Name |
8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O2/c1-19-8-7-11-21(16-19)18-32-22-23(28(2)26(34)29(3)24(22)33)27-25(32)31-14-12-30(13-15-31)17-20-9-5-4-6-10-20/h4-11,16H,12-15,17-18H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMOVBIQWZLUQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCN(CC4)CC5=CC=CC=C5)N(C(=O)N(C3=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














